molecular formula C19H22N2O2S B5615153 1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine

Cat. No. B5615153
M. Wt: 342.5 g/mol
InChI Key: AOKPSSIKLRPQEW-UHFFFAOYSA-N
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Description

The molecule "1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine" is part of a class of compounds that have been explored for their potential pharmacological activities. Such compounds are often studied in the context of their binding affinities towards various receptors and their potential as therapeutic agents.

Synthesis Analysis

Synthetic routes for compounds similar to "1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine" involve complex organic synthesis techniques. For example, synthesis and structure-activity relationship (SAR) studies of related piperazinyl phenyl-arylsulfonamides demonstrate the potential of these compounds as atypical antipsychotic agents, showing high affinities for serotonin receptors (Park et al., 2010).

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structure of related compounds. For instance, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, a compound with a similar core structure, reveals its orthorhombic crystal class and offers insights into the conformation and configuration of these types of molecules (Kumar et al., 2007).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, with their sulfonyl and piperazine groups playing key roles in their reactivity and interactions with biological targets. The reactivity towards various receptors, such as serotonin and adenosine receptors, highlights their chemical versatility and potential pharmacological applications (Borrmann et al., 2009).

properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-24(23,19-8-2-1-3-9-19)21-12-10-20(11-13-21)18-14-16-6-4-5-7-17(16)15-18/h1-9,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKPSSIKLRPQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine

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